molecular formula C15H12BrNO2 B2840745 N-(4-acetylphenyl)-3-bromobenzamide CAS No. 333355-27-4

N-(4-acetylphenyl)-3-bromobenzamide

Cat. No.: B2840745
CAS No.: 333355-27-4
M. Wt: 318.17
InChI Key: SHUZKJORTRXGPW-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-3-bromobenzamide is a benzamide derivative characterized by a 3-bromo-substituted benzoyl group linked via an amide bond to a 4-acetylphenyl moiety. The acetyl group at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound's electronic properties and reactivity.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c1-10(18)11-5-7-14(8-6-11)17-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUZKJORTRXGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-bromobenzamide typically involves the reaction of 4-acetylphenylamine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the bromobenzamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (Compound A)

  • Structure : Features a 3,4,5-trimethoxybenzoyl group and a 4-bromophenyl amide.
  • Synthesis : Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene .
  • Key Properties :
    • The trimethoxy groups enhance polarity and hydrogen-bonding capacity, as evidenced by N–H···O interactions in its crystal lattice .
    • Electron-donating methoxy groups increase electron density on the benzamide ring, contrasting with the electron-withdrawing acetyl group in the target compound.

3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide (Compound B)

  • Structure: Contains a 3-bromo-4-methoxybenzoyl group and a 4-anilinophenyl amide.
  • Properties: Molecular Formula: C₂₀H₁₇BrN₂O₂; Density: 1.447 g/cm³; pKa: 12.48 . The 4-methoxy group (electron-donating) and anilino substituent introduce steric bulk and modulate solubility compared to the acetyl group in the target compound.

Nicotinamide-Based Derivatives (Compound C)

  • Structure: Includes an azomethine (C=N) linkage formed via condensation of N-(4-acetylphenyl)nicotinamide with another benzamide precursor .
  • DFT Insights :
    • Azomethine bond length: 1.28959 Å, with adjacent bond angles of 123.11° and 118.90°, indicating planarity and conjugation .
    • The acetyl group in such derivatives may stabilize the amide linkage through resonance effects, a property likely shared with the target compound.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property N-(4-Acetylphenyl)-3-bromobenzamide (Target) Compound A Compound B
Substituents 3-Br, 4-acetylphenyl 3,4,5-OMe, 4-Br-phenyl 3-Br-4-OMe, 4-anilinophenyl
Molecular Formula Not explicitly reported C₁₆H₁₄BrNO₄ C₂₀H₁₇BrN₂O₂
Density (g/cm³) Predicted ~1.4–1.5 Not reported 1.447
pKa Likely <12 (due to acetyl group) Not reported 12.48
Hydrogen Bonding Moderate (amide N–H) Strong (N–H···O in crystal) Moderate (amide N–H)
  • Solubility : The acetyl group in the target compound may reduce solubility in polar solvents compared to Compound A’s trimethoxy groups but enhance lipid membrane permeability.
  • Reactivity : Electron-withdrawing acetyl and bromo substituents likely increase electrophilicity, favoring nucleophilic aromatic substitution or metal-coupling reactions.

Biological Activity

N-(4-acetylphenyl)-3-bromobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an acetyl group attached to a phenyl ring, with a bromine atom substituting another phenyl ring. Its molecular formula is C15H14BrN2OC_{15}H_{14}BrN_{2}O and it has a molar mass of approximately 316.19 g/mol. The presence of the bromine atom is significant as it enhances the compound's lipophilicity and reactivity, potentially influencing its biological interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, effective against various bacterial strains and fungi. The mechanism involves disrupting microbial cell wall synthesis and inhibiting essential enzymes required for microbial growth .
  • Anticancer Activity : The compound has been investigated for its anticancer potential, particularly against human breast adenocarcinoma cell lines (MCF7). In vitro assays have demonstrated its ability to inhibit cancer cell proliferation, likely through apoptosis induction and cell cycle arrest mechanisms .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting pathways involved in inflammation and cancer progression. For instance, it has shown potential in inhibiting acetylcholinesterase, which is crucial for neurotransmitter regulation.
  • Molecular Docking Studies : Computational studies suggest that this compound binds effectively to proteins involved in inflammatory responses and cancer pathways. These interactions are vital for understanding its therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
N-(4-bromophenyl)acetamideC9H10BrNC_{9}H_{10}BrNLacks acetyl group; simpler structure
N-(4-chlorophenyl)-3-bromobenzamideC15H14ClBrN2OC_{15}H_{14}ClBrN_{2}OContains chlorine instead of acetyl group
N-(3-acetylphenyl)-3-bromobenzamideC15H14BrN2OC_{15}H_{14}BrN_{2}OAcetyl group at a different position

The unique combination of functional groups in this compound may impart distinct chemical reactivity and biological activity compared to its analogs.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria using the turbidimetric method. Results indicated that certain derivatives exhibited promising antimicrobial activity, suggesting potential for development into therapeutic agents .
  • Anticancer Screening : In vitro studies on MCF7 cells revealed that this compound significantly reduced cell viability at specific concentrations, highlighting its potential as a lead compound for anticancer drug development.

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